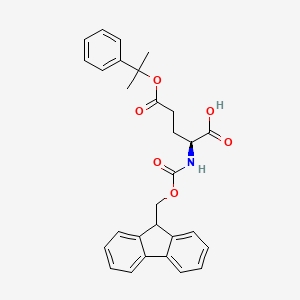

Fmoc-L-Glu(2-phenylisopropyloxy)-OH

説明

Historical Context and Development

The development of 9-fluorenylmethyloxycarbonyl-L-glutamic acid 5-(2-phenylisopropyl) ester represents a culmination of decades of advancement in peptide synthesis methodology. The foundation for this compound traces back to 1970, when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl protecting group. Initially, Carpino noted the need for amino-protecting groups that could be cleaved by basic reagents of graded activity, complementing the existing variety of acid-labile protecting groups. The 9-fluorenylmethyloxycarbonyl group was developed after extensive efforts, including initial examination of the beta-nitroethyloxycarbonyl group, which proved too labile to base.

The historical significance of the 9-fluorenylmethyloxycarbonyl group cannot be overstated in the context of peptide synthesis evolution. During the 1960s through 1980s, solid-phase peptide synthesis was predominantly based on the tert-butyloxycarbonyl/benzyl protection scheme, which required strong acidic conditions for final deprotection. This approach often led to unwanted side reactions, particularly with acid-sensitive amino acids like tryptophan. The introduction of 9-fluorenylmethyloxycarbonyl chemistry offered a chemically mild alternative, utilizing moderate base for amino group deprotection while employing acid-labile side-chain protecting groups.

The specific development of the 2-phenylisopropyl protecting group for glutamic acid side chains emerged from the need for orthogonal protection strategies in complex peptide synthesis. The 2-phenylisopropyl group provides unique selectivity, being removable with 1% trifluoroacetic acid in dichloromethane while leaving tert-butyl-based protecting groups intact. This selectivity makes it particularly valuable for cyclic peptide synthesis and library generation, where sequential deprotection is essential.

The adoption of 9-fluorenylmethyloxycarbonyl chemistry in peptide synthesis laboratories was gradual but ultimately transformative. Studies by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities documented this shift between 1991 and 1996. In 1991, only 50% of participating laboratories used 9-fluorenylmethyloxycarbonyl chemistry, but by 1994, this percentage had increased to 98%, where it remained constant through 1996. This dramatic shift was accompanied by significant improvements in overall peptide quality, attributed to the milder conditions of 9-fluorenylmethyloxycarbonyl chemistry compared to earlier methodologies.

Significance in Chemical and Biochemical Research

The significance of 9-fluorenylmethyloxycarbonyl-L-glutamic acid 5-(2-phenylisopropyl) ester in chemical and biochemical research stems from its role in advancing peptide synthesis capabilities and enabling new research frontiers. The compound exemplifies the concept of orthogonal protection, where different protecting groups can be removed selectively in the presence of others. This orthogonality is crucial for the synthesis of complex peptides, proteins, and peptide libraries that form the backbone of modern drug discovery and biochemical research.

The orthogonal nature of the protecting groups in this compound has particular significance for the construction of cyclic peptides. The 2-phenylisopropyl group can be removed selectively in the presence of tert-butyl-based protecting groups by treatment with 1% trifluoroacetic acid in dichloromethane, making this derivative an extremely useful tool for the preparation of cyclic peptides by 9-fluorenylmethyloxycarbonyl solid-phase peptide synthesis. This capability is essential for developing peptide-based therapeutics, as cyclization often enhances peptide stability, selectivity, and bioactivity.

The compound's role in facilitating side-chain to side-chain lactam bridged peptides represents another significant contribution to biochemical research. The combination of lysine(4-methyltrityl) and glutamic acid(2-phenylisopropyl) derivatives is particularly advantageous since both side-chains can be simultaneously unmasked in a single step. This capability enables the synthesis of constrained peptide structures that are important for studying protein-protein interactions and developing peptide-based drug leads.

In the broader context of chemical synthesis, 9-fluorenylmethyloxycarbonyl-L-glutamic acid 5-(2-phenylisopropyl) ester has contributed to the development of more sustainable peptide synthesis methods. Recent research has explored the use of alternative bases such as pyrrolidine for 9-fluorenylmethyloxycarbonyl removal, expanding the available solvent systems for green solid-phase peptide synthesis. These developments are particularly important for industrial-scale peptide production, where environmental considerations and cost-effectiveness are paramount.

The compound has also played a role in advancing analytical methods for peptide characterization. High-performance liquid chromatography analysis protocols have been developed specifically for monitoring the efficiency of reactions involving this compound, providing insights into reaction completion and product formation. These analytical advances have improved the overall quality control in peptide synthesis and have contributed to better understanding of reaction mechanisms.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₉H₂₉NO₆ | |

| Molecular Weight | 487.5 g/mol | |

| CAS Number | 200616-39-3 | |

| Purity (Commercial) | ≥97% | |

| Storage Temperature | 2-8°C |

Overview of Key Applications in Scientific Research

The applications of 9-fluorenylmethyloxycarbonyl-L-glutamic acid 5-(2-phenylisopropyl) ester in scientific research span multiple disciplines, from fundamental peptide chemistry to advanced therapeutic development. The compound serves as a critical building block in solid-phase peptide synthesis, enabling researchers to construct complex peptide structures with unprecedented precision and efficiency.

In peptide synthesis research, the compound's primary application lies in the construction of cyclic peptides and peptides requiring selective side-chain deprotection. The selective removability of the 2-phenylisopropyl group under mild acidic conditions (1% trifluoroacetic acid in dichloromethane) while preserving other protecting groups makes it invaluable for multi-step synthetic strategies. This selectivity is particularly important in the synthesis of natural product analogs and constrained peptide libraries, where specific deprotection sequences are required to achieve the desired final structures.

Drug discovery applications represent a major area where this compound has found significant utility. The ability to synthesize cyclic peptides efficiently has opened new avenues for developing peptide-based pharmaceuticals with enhanced stability and bioactivity. Peptide cyclization often improves resistance to enzymatic degradation, increases binding affinity to target proteins, and can enhance cell permeability, making cyclic peptides attractive as drug candidates. The compound's role in facilitating these syntheses has contributed to the development of numerous peptide-based therapeutic leads.

Bioconjugation research has also benefited significantly from the availability of this compound. The selective deprotection capabilities enable the attachment of peptides to various biomolecules, facilitating the development of targeted therapies and diagnostic agents. These applications are particularly relevant in the development of antibody-drug conjugates and targeted delivery systems, where precise control over conjugation sites is essential for maintaining biological activity.

Neuroscience research has emerged as another important application area for this compound. The synthesis of neuropeptides, which often contain glutamic acid residues requiring selective protection, has been facilitated by the availability of this derivative. These neuropeptides are crucial for understanding neurotransmission mechanisms and developing treatments for neurological disorders. The compound's role in enabling the synthesis of these complex molecules has contributed to advances in neuropharmacology and our understanding of brain function.

Analytical chemistry applications have developed around the use of this compound in peptide characterization methods. The development of analytical protocols specifically designed for monitoring reactions involving this compound has improved quality control in peptide synthesis. These methods are essential for ensuring the purity and identity of synthetic peptides used in research and pharmaceutical applications.

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Cyclic Peptide Synthesis | Building block for lactam formation | Selective deprotection capability |

| Drug Discovery | Pharmaceutical lead development | Enhanced peptide stability |

| Bioconjugation | Targeted therapy development | Precise conjugation control |

| Neuroscience Research | Neuropeptide synthesis | Compatible with complex sequences |

| Analytical Chemistry | Peptide characterization | Improved quality control methods |

The compound's applications extend to protein engineering research, where it enables the modification of proteins to improve their stability and function. This is particularly important in biotechnological applications and enzyme development, where enhanced protein properties can lead to improved industrial processes or therapeutic applications. The ability to introduce selective modifications at specific glutamic acid residues has opened new possibilities for protein optimization and design.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718516 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-39-3 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Conditions and Yields

The table below summarizes optimized conditions from exemplary syntheses:

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Glu(OtBu)₂ formation | Glu, tert-butyl acetate, HClO₄ | 25°C | 24 | 92 |

| Copper complexation | Glu(OtBu)₂, CuSO₄·5H₂O, H₂O | 50°C | 12 | 89 |

| Decoppering | Na₂EDTA·2H₂O, dioxane, pH 8–9 (triethylamine) | 25°C | 2 | 95 |

| Fmoc protection | Fmoc-Osu, pH 8–9 (triethylamine) | 25°C | 8 | 88 |

Data sourced from patent CN103232369A.

This method achieves an overall yield of 70–75%, significantly higher than traditional routes that rely on hydrogenolysis and multiple protection/deprotection cycles.

Comparative Analysis with Traditional Methods

Limitations of Prior Art

Historically, Fmoc-Glu(OtBu)-OH synthesis involved:

-

Z-Protection : Glutamic acid was protected with benzyloxycarbonyl (Z) groups, followed by anhydride formation and benzylation.

-

Hydrogenolysis : Catalytic hydrogenation removed benzyl groups, requiring specialized equipment and posing safety risks.

-

Low Yields : Multi-step processes led to cumulative losses, with final yields below 50%.

Advantages of the Copper-Mediated Approach

-

Selectivity : Copper ions preferentially coordinate with the γ-carboxyl, enabling precise deprotection without affecting the α-carboxyl.

-

Scalability : The aqueous reaction medium and inexpensive copper salts reduce costs for industrial-scale production.

-

Reduced Byproducts : Scavengers like thiophenol are unnecessary, as the method avoids tert-butyl cation formation.

Practical Considerations in Large-Scale Synthesis

Optimizing Decoppering Agents

Ethylenediaminetetraacetic acid (EDTA) is preferred over tetramethylethylenediamine for large batches due to its higher affinity for copper ions and ease of removal via filtration.

Crystallization and Purification

Post-synthesis, the crude product is acidified to pH 2–3, extracted with ethyl acetate, and crystallized under reduced pressure. This step enhances purity to >98%, as confirmed by HPLC.

Applications in Peptide Synthesis

化学反応の分析

Types of Reactions

Fmoc-L-Glu(2-phenylisopropyloxy)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The 2-phenylisopropyl group can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the selective removal of the 2-phenylisopropyl group.

Piperidine: Used for the removal of the Fmoc group.

Dichloromethane (DCM): and : Common solvents used in these reactions.

Major Products Formed

Fmoc-L-Glu-OH: Formed after the removal of the 2-phenylisopropyl group.

L-Glu-OH: Formed after the removal of both the Fmoc and 2-phenylisopropyl groups.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-L-Glu(2-phenylisopropyloxy)-OH is primarily employed as a building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that allows for the selective coupling of amino acids to form peptide chains. This compound's stability and lower propensity for aspartamide formation make it advantageous over other glutamic acid derivatives .

Comparison of Glutamic Acid Derivatives in SPPS :

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-L-Glu-OH | Standard Fmoc-protected L-glutamic acid | Lacks phenylisopropyl protection |

| Fmoc-L-Glu(Trt)-OH | Contains Trityl protection | Different steric effects due to trityl group |

| Fmoc-L-Asp(OtBu)-OH | Similar structure but with t-butoxy | Different reactivity profile due to t-butoxy |

| This compound | Contains unique 2-phenylisopropyl group | Enhanced stability and selectivity in reactions |

Drug Development

Peptide-Based Drug Design : The compound is instrumental in the design of peptide-based pharmaceuticals. Its ability to enhance the selectivity and efficacy of drug candidates makes it valuable in medicinal chemistry. Research indicates that compounds derived from this structure can modulate biological pathways effectively, potentially leading to treatments with fewer side effects .

Case Study Example : A study highlighted the use of this compound in synthesizing peptides that target melanocortin receptors, which are implicated in obesity treatment. The research demonstrated that these peptides could effectively modulate receptor activity, suggesting therapeutic potential for metabolic disorders .

Bioconjugation

Facilitating Biomolecule Attachment : this compound is utilized in bioconjugation processes where peptides are attached to various biomolecules. This application is crucial for developing targeted therapies and diagnostics, enhancing the specificity and effectiveness of treatments .

Research in Neuroscience

Neuropeptide Synthesis : This compound is significant in synthesizing neuropeptides, which play essential roles in neurotransmission and cognitive functions. By facilitating the creation of neuropeptides, it contributes to understanding neurological disorders and developing potential treatments .

Protein Engineering

Modifying Protein Stability and Function : In protein engineering, this compound aids in modifying proteins to enhance their stability and functionality. This application is vital for biotechnological advancements and enzyme development, where improved protein characteristics are necessary for practical applications .

作用機序

The mechanism of action of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the selective protection and deprotection of the glutamic acid side chain. The 2-phenylisopropyl group protects the side chain during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions. The Fmoc group protects the amino group and can be removed under mild conditions to expose the reactive amino group for further reactions .

類似化合物との比較

Similar Compounds

Fmoc-L-Glu-OH: Lacks the 2-phenylisopropyl group, making it less selective in certain reactions.

Fmoc-L-Asp(2-phenylisopropyloxy)-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

Fmoc-L-Glu(2-phenylisopropyloxy)-OH is unique due to its selective protection of the glutamic acid side chain, which allows for the controlled synthesis of cyclic peptides. This selectivity makes it a valuable tool in peptide synthesis and pharmaceutical research .

生物活性

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is particularly noted for its applications in peptide synthesis and drug development, where it serves as a crucial building block for creating complex peptide structures.

- Chemical Formula : C₂₉H₂₉NO₆

- Molecular Weight : 487.54 g/mol

- CAS Number : 200616-39-3

- Appearance : White to pale yellow powder

- Purity : ≥ 97% (TLC)

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The compound's structure allows it to participate in peptide synthesis, enabling the formation of cyclic peptides and lactam bridges, which are important in drug design and development.

Applications in Research

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), facilitating the production of cyclic peptides that can exhibit enhanced biological activity compared to linear counterparts. Its ability to form lactam bridges is particularly advantageous for stabilizing peptide structures.

- Drug Development : this compound is being explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and obesity. Research indicates that peptides synthesized using this compound can modulate metabolic pathways effectively.

- Receptor Interaction : Studies suggest that derivatives of Fmoc-L-Glu can interact with melanocortin receptors (MC1-MC5), which are involved in energy homeostasis and inflammation. This interaction may provide insights into developing treatments for obesity and related metabolic disorders .

Study 1: Peptide Modulation of Metabolic Pathways

In a study examining the effects of peptides derived from this compound on metabolic pathways, researchers found that specific peptides could enhance insulin sensitivity and promote glucose uptake in adipose tissues. This suggests potential applications for managing type 2 diabetes .

Study 2: Cyclic Peptides and Cancer Therapy

Another investigation focused on cyclic peptides synthesized from Fmoc-L-Glu derivatives demonstrated cytotoxic effects against glioblastoma cells. The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these peptides, indicating a promising avenue for cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₂₉H₂₉NO₆ |

| Molecular Weight | 487.54 g/mol |

| CAS Number | 200616-39-3 |

| Purity | ≥ 97% (TLC) |

| Application | Peptide synthesis, drug development |

| Biological Activity | Description |

|---|---|

| Peptide Synthesis | Key role in creating cyclic peptides |

| Receptor Interaction | Modulates MC receptors |

| Therapeutic Potential | Effects on metabolic disorders |

Q & A

Q. What is the role of the 2-phenylisopropyloxy group in Fmoc-L-Glu(2-phenylisopropyloxy)-OH during peptide synthesis?

The 2-phenylisopropyloxy group serves as a side-chain protecting group for the γ-carboxylic acid of glutamic acid. This protection prevents unwanted side reactions, such as intramolecular cyclization or nonspecific coupling during solid-phase peptide synthesis (SPPS). The bulky aromatic moiety enhances steric hindrance, improving selectivity in deprotection steps. Orthogonal deprotection (e.g., using acidic conditions like TFA) ensures the Fmoc group on the α-amine remains intact until final cleavage .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Desiccants (e.g., silica gel) should be included in storage vials. Prolonged exposure to light or humidity may lead to decomposition, reducing coupling efficiency in SPPS .

Q. What analytical methods are recommended for purity assessment of this compound?

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% by area normalization).

- Mass spectrometry (MS) : Confirm molecular weight (487.54 g/mol) via ESI-MS or MALDI-TOF.

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ verifies structural integrity, focusing on the 2-phenylisopropyloxy group’s protons (δ 1.2–1.4 ppm for isopropyl CH₃; δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How does steric hindrance from the 2-phenylisopropyloxy group affect coupling efficiency in SPPS?

The bulky 2-phenylisopropyloxy group can reduce coupling rates due to steric constraints, particularly when incorporating this residue into structurally rigid peptides. To optimize efficiency:

Q. What strategies mitigate side reactions during deprotection of the 2-phenylisopropyloxy group?

- Low-temperature cleavage : Use TFA/water (95:5) at 0°C to minimize acidolysis of sensitive residues (e.g., Trp or Met).

- Scavengers : Add 2.5% triisopropylsilane (TIPS) to quench carbocation intermediates, preventing alkylation side products.

- Stepwise deprotection : For peptides with multiple acid-labile groups, employ gradient TFA cleavage (e.g., 50% TFA for 10 minutes, then 95% TFA) .

Q. How can the solubility of this compound be optimized in SPPS solvents?

The compound exhibits limited solubility in DCM or DMF due to its hydrophobic side chain. Strategies include:

- Pre-dissolving in a minimal volume of DMF (0.1–0.2 M) with gentle heating (≤40°C).

- Adding co-solvents like NMP (10–20% v/v) to improve solvation.

- Ultrasonication for 5–10 minutes before coupling .

Data Contradiction and Validation

Q. Despite being classified as non-hazardous, what safety precautions are advised for handling this compound?

While classified as non-hazardous under GB CLP and REACH, precautions include:

Q. How do discrepancies in reported purity levels (e.g., >97% vs. >95%) impact experimental reproducibility?

Variability in purity (e.g., 95–98%) may arise from synthesis batches or storage conditions. Researchers should:

- Re-purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) before critical syntheses.

- Validate purity via orthogonal methods (HPLC + NMR) for sensitive applications like glycopeptide synthesis .

Applications in Advanced Research

Q. How is this compound used to engineer pH-responsive peptide hydrogels?

The γ-protected glutamic acid residue enables post-synthetic deprotection to generate free carboxylic acid groups, which can form ionic crosslinks with cationic polymers (e.g., chitosan). This property is exploited in:

Q. What role does this compound play in synthesizing branched peptides for vaccine design?

The protected side chain allows selective functionalization of glutamic acid residues post-SPPS. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。